6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-N-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique tricyclic structure and various functional groups. Its molecular formula is with a molecular weight of approximately 369.4 g/mol. This compound exhibits significant potential for biological activity, particularly in pharmacological applications, due to its ability to interact with various molecular targets through mechanisms such as hydrogen bonding and hydrophobic interactions .
6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-N-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide belongs to the class of triazatricyclic compounds, characterized by a tricyclic structure containing nitrogen atoms within the rings. Its classification reflects its potential utility in drug development and other scientific applications.
The synthesis of 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-N-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple synthetic steps starting from readily available precursors. The general approach includes:
Controlled reaction conditions are crucial to ensure the desired stereochemistry and yield of the product. Techniques such as chromatography may be employed for purification following synthesis.
The molecular structure of 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-N-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide features a complex arrangement of rings and functional groups:
The structural data can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 369.4176 g/mol |
| CAS Number | 847177-23-5 |
| SMILES | COCCn1c(=N)c(cc2c1nc1c(C)cccn1c2=O)C(=O)NC(C)C |
6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-N-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions:
Understanding these reactions is essential for predicting the compound's behavior in different chemical environments and for designing derivatives with enhanced properties.
The mechanism of action for 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-N-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific biological targets:
The physical properties of 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-N-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide include:
| Property | Value |
|---|---|
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents |
Chemical properties include reactivity patterns typical for compounds containing imino and carboxamide functionalities:
6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-N-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has potential applications across several fields:
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5